An In-depth Technical Guide to the Chemical Properties and Structure of 1-Ethyl-1H-indole
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the diverse family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole nitrogen, in this case with an ethyl group, can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, experimental protocols for synthesis and analysis, and potential biological significance of 1-Ethyl-1H-indole.
Chemical Properties and Structure
The fundamental chemical and structural characteristics of 1-Ethyl-1H-indole are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: Chemical Identifiers and Molecular Structure
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-1H-indole | [1] |
| Synonyms | N-Ethylindole, 1-Ethylindole | [1] |
| CAS Number | 10604-59-8 | [1] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| SMILES | CCN1C=CC2=CC=CC=C21 | [1] |
| InChI Key | QRRKZFCXXBFHSV-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 254 °C | [2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | 0.99 g/cm³ | [2] |
| Vapor Pressure | 0.029 mmHg at 25°C | [2] |
| Refractive Index | 1.6030 (estimate) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone. | |
| XLogP3 | 2.7 |
Experimental Protocols
Synthesis of 1-Ethyl-1H-indole via N-Alkylation
A common and effective method for the synthesis of 1-Ethyl-1H-indole is the N-alkylation of indole using an ethylating agent in the presence of a base.[3]
Materials:
-
Indole
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a stirred suspension of a base (e.g., 1.2 equivalents of sodium hydride) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add a solution of indole (1 equivalent) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH). Cool the reaction mixture back to 0 °C.
-
Alkylation: Add the ethylating agent (e.g., 1.1 equivalents of ethyl bromide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-Ethyl-1H-indole.[4]
Caption: General workflow for the synthesis of 1-Ethyl-1H-indole.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the ethyl group (a quartet and a triplet) and the protons of the indole ring system.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z = 145.[1]
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method can be employed for purity analysis. A typical system would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for 1-Ethyl-1H-indole are not yet fully elucidated, the broader class of indole derivatives has been shown to interact with various biological targets and pathways. The ethyl group at the N1 position can influence the compound's lipophilicity and steric profile, potentially altering its binding affinity and specificity for biological targets compared to unsubstituted indole or other N-substituted analogs.
Bacterial Quorum Sensing
Indole itself is a known signaling molecule in many bacterial species, playing a role in inter- and intraspecies communication, a process known as quorum sensing (QS).[5][6] Indole and its derivatives can interfere with QS systems, thereby inhibiting virulence factor production and biofilm formation in pathogenic bacteria.[7] The N-ethyl substitution may modulate this activity.
Caption: Potential interference of 1-Ethyl-1H-indole with bacterial quorum sensing.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Several indole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Dysregulation of GSK-3 is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer. The indole scaffold can serve as a template for designing GSK-3 inhibitors.
Caption: Postulated inhibitory effect of indole derivatives on the GSK-3β pathway.
Peroxisome Proliferator-Activated Receptor α (PPARα) / Carnitine Palmitoyltransferase 1 (CPT1) Pathway
Recent studies have explored indole derivatives as regulators of lipid metabolism through the modulation of the PPARα/CPT1 pathway.[10][11] PPARα is a nuclear receptor that plays a key role in fatty acid oxidation, and CPT1 is a rate-limiting enzyme in this process.[12] Compounds that can activate this pathway are of interest for the treatment of metabolic disorders like nonalcoholic fatty liver disease (NAFLD).
Caption: Potential activation of the PPARα/CPT1 pathway by indole derivatives.
Conclusion
1-Ethyl-1H-indole is a valuable compound for research in organic synthesis, medicinal chemistry, and drug discovery. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. While its specific biological roles are still under investigation, the known activities of the broader indole class in modulating key signaling pathways, such as bacterial quorum sensing, GSK-3, and PPARα/CPT1, suggest that 1-Ethyl-1H-indole and its derivatives are promising candidates for the development of novel therapeutic agents. Further research is warranted to elucidate the precise molecular mechanisms and therapeutic potential of this specific indole derivative.
References
- 1. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
